molecular formula C11H9N3O2 B13636798 2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid

2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid

Katalognummer: B13636798
Molekulargewicht: 215.21 g/mol
InChI-Schlüssel: VQSQIULJYMWMIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid (CAS 1339491-31-4) is an organic compound with the molecular formula C11H9N3O2 and a molecular weight of 215.21 g/mol. This carboxylic acid features a pyrimidine core, a common pharmacophore in medicinal chemistry, which is functionalized with a pyridin-3-ylmethyl group. This structure makes it a valuable intermediate in organic synthesis and drug discovery. Researchers utilize such pyrimidine-carboxylic acid derivatives as key building blocks for the development of novel bioactive molecules. For instance, studies on structurally related compounds, such as thieno[2,3-d]pyrimidine-4-carboxylic acid amides, have demonstrated promising antimicrobial activity, particularly against Pseudomonas aeruginosa, as revealed through molecular docking studies and in vitro evaluations . The compound should be stored at 2-8°C . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C11H9N3O2

Molekulargewicht

215.21 g/mol

IUPAC-Name

2-(pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H9N3O2/c15-11(16)9-3-5-13-10(14-9)6-8-2-1-4-12-7-8/h1-5,7H,6H2,(H,15,16)

InChI-Schlüssel

VQSQIULJYMWMIV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)CC2=NC=CC(=N2)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Multi-Component Reactions and Functionalization

A common strategy involves multi-component reactions that assemble the heterocyclic framework with functional groups in a single step or through sequential reactions. For example, a three-component reaction involving 3-formylchromone, primary amines, and Meldrum’s acid has been used to synthesize 2-pyridone-3-carboxylic acid derivatives with high efficiency and selectivity under mild conditions. Although this exact method targets 2-pyridone derivatives, the approach illustrates the utility of multi-component reactions for constructing functionalized heterocycles.

Catalytic Hydrogenation of Pyridine Carboxylic Acids

Hydrogenation of pyridine carboxylic acids is a well-established method to obtain piperidine carboxylic acids, which are saturated analogs. This method uses palladium on carbon (Pd/C) catalysts under controlled temperature and pressure to reduce the pyridine ring while preserving the carboxylic acid functionality. The process is characterized by:

  • Use of palladium-carbon catalyst (typically 5% Pd loading).
  • Hydrogenation temperatures around 90–100 °C.
  • Hydrogen pressure in the range of 4–5 MPa.
  • Reaction times of 3–4 hours.
  • Post-reaction filtration to remove catalyst.
  • Concentration under reduced pressure followed by crystallization.

This approach yields high purity products with yields often exceeding 85%, and it avoids harsh basic conditions that complicate downstream processing.

Specific Preparation Methods for 2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic Acid

While direct literature on the exact compound 2-(pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid is limited, its synthesis can be inferred and designed based on the preparation of structurally related compounds combining pyridine and pyrimidine units with carboxylic acid groups.

Synthetic Route Overview

A plausible synthetic strategy involves:

  • Construction of the pyrimidine-4-carboxylic acid core: This can be achieved by cyclization reactions starting from appropriate β-dicarbonyl compounds and amidines or related nitrogen sources, forming the pyrimidine ring with a carboxylic acid at the 4-position.

  • Introduction of the pyridin-3-ylmethyl substituent: This is typically accomplished by nucleophilic substitution or cross-coupling reactions at the 2-position of the pyrimidine ring. For example, a halogenated pyrimidine-4-carboxylic acid (e.g., 2-chloropyrimidine-4-carboxylic acid) can undergo palladium-catalyzed Suzuki or Stille coupling with a pyridin-3-ylmethyl boronic acid or stannane derivative.

  • Purification and characterization: After synthesis, the compound is purified by recrystallization or chromatography and characterized by NMR, mass spectrometry, and melting point analysis.

Example Preparation Using Palladium-Catalyzed Cross-Coupling

  • Step 1: Synthesize 2-halopyrimidine-4-carboxylic acid (e.g., 2-chloropyrimidine-4-carboxylic acid) via known pyrimidine ring formation methods.

  • Step 2: Prepare pyridin-3-ylmethyl boronic acid or ester as the coupling partner.

  • Step 3: Perform Suzuki coupling under inert atmosphere using Pd(PPh3)4 or Pd(dppf)Cl2 as catalyst, with a base such as potassium carbonate in a solvent like dioxane/water mixture at 80–100 °C for several hours.

  • Step 4: Isolate the product by filtration, acidification, and recrystallization.

This method benefits from mild conditions, high regioselectivity, and good yields typical of palladium-catalyzed cross-coupling reactions.

Experimental Data and Reaction Conditions from Related Literature

Parameter Typical Conditions / Values Notes
Catalyst Pd/C (5% Pd), Pd(PPh3)4, Pd(dppf)Cl2 Used in hydrogenation and cross-coupling respectively
Temperature 80–100 °C For hydrogenation and coupling reactions
Pressure 4–5 MPa (hydrogenation) Hydrogen pressure for pyridine ring hydrogenation
Reaction time 3–4 hours Sufficient for complete conversion
Solvent Water (hydrogenation), dioxane/water (coupling) Polar solvents preferred for catalytic activity
Base K2CO3 or Na2CO3 (coupling) Facilitates cross-coupling
Purification Filtration, vacuum distillation, recrystallization Ensures high purity and yield
Yield 85–97% High yields reported for analogous compounds
Analytical Techniques NMR (1H, 13C), HRMS, TLC, melting point Confirm structure and purity

Summary of Advantages and Industrial Relevance

  • Simplicity and Efficiency: The use of palladium-catalyzed hydrogenation and cross-coupling reactions offers straightforward synthetic routes with minimal side reactions and mild conditions.

  • High Yield and Purity: Reported yields for related compounds exceed 85%, with purity confirmed by multiple analytical methods.

  • Scalability: The described methods are amenable to scale-up due to the use of commercially available catalysts and standard reaction conditions.

  • Environmental and Safety Benefits: Avoidance of harsh reagents and extreme conditions reduces hazardous waste and improves safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using reagents like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid involves its interaction with various molecular targets. For example, pyrimidine-based compounds are known to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins and exerting anti-inflammatory effects . Additionally, the compound may interact with other enzymes and receptors, modulating various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

  • Pyridin-3-ylmethyl vs. Pyridyl Groups : The pyridin-3-ylmethyl group in the target compound introduces a methylene linker, increasing flexibility compared to the rigid 2-pyridyl group in cppH. This may alter metal-coordination behavior or receptor binding .
  • Electron-Withdrawing vs. In contrast, thioether substituents (e.g., methylthio) act as mild electron donors, stabilizing intermediates in covalent inhibition .

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives generally exhibit moderate aqueous solubility. The pyridin-3-ylmethyl group may reduce solubility compared to smaller substituents (e.g., methylthio) due to increased hydrophobicity.
  • Stability : Trifluoromethyl-substituted derivatives show enhanced metabolic stability, a key advantage in drug design .

Biologische Aktivität

2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound 2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid features a pyridine ring attached to a pyrimidine structure, with a carboxylic acid functional group. Its molecular formula is C11H10N2O2C_{11}H_{10}N_2O_2, and it has been identified as a versatile building block in drug design.

The biological activity of 2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid primarily involves interactions with specific biological targets:

  • Target Proteins : Similar compounds have been known to target tyrosine-protein kinases, which play crucial roles in cell signaling pathways related to growth and proliferation.
  • Biochemical Pathways : The compound influences various cellular processes, including angiogenesis, cell survival, proliferation, migration, and adhesion. These pathways are critical in cancer development and metastasis.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Anticancer Activity : The compound has shown potential as an anticancer agent by inhibiting histone demethylases, enzymes that regulate gene expression linked to cancer progression. This inhibition can lead to the reactivation of tumor suppressor genes .
  • Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. In vitro studies have reported IC50 values indicating significant inhibition of COX-2 activity .

Research Findings

A summary of key findings from recent studies is presented in the following table:

StudyFindingsReference
Anticancer ActivityInhibition of histone demethylases linked to various cancers (e.g., prostate and breast cancer)
Anti-inflammatory EffectsSignificant inhibition of COX-2 with IC50 values around 0.04 μmol
PharmacokineticsGood bioavailability and tolerability; oral bioavailability reported at 31.8%

Case Studies

  • Histone Demethylase Inhibition : A study demonstrated that compounds similar to 2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid effectively inhibited histone demethylases, leading to reduced tumor growth in animal models. This highlights the potential for developing targeted therapies for cancer treatment .
  • COX Inhibition : Another research effort evaluated the anti-inflammatory effects of pyrimidine derivatives, including this compound. Results indicated that certain derivatives exhibited comparable efficacy to established anti-inflammatory drugs like celecoxib, suggesting their potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via peptide coupling reactions between pyrimidine-4-carboxylic acid derivatives and aminopyridine precursors. For example, thieno[2,3-d]pyrimidine-4-carboxylic acid amides were synthesized using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions, followed by purification via column chromatography . Key steps include:

  • Activation of the carboxylic acid group.
  • Nucleophilic attack by the pyridylmethylamine.
  • Optimization of solvent (e.g., DMF or DCM) and temperature (room temperature to 60°C).
    • Critical Parameters : Yield and purity depend on stoichiometric ratios, reaction time, and choice of coupling reagent.

Q. How should researchers characterize the structural purity of this compound?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., pyridin-3-ylmethyl group at position 2 of the pyrimidine ring) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystals are obtainable): For definitive 3D structural elucidation, as demonstrated in related pyrimidine derivatives .

Advanced Research Questions

Q. What experimental strategies are effective for evaluating the antimicrobial activity of this compound?

  • Methodological Answer :

  • In vitro assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains using broth microdilution to determine minimum inhibitory concentrations (MICs) .
  • Clinical isolates : Include multidrug-resistant strains to assess broad-spectrum efficacy.
  • Mechanistic studies : Pair with molecular docking against bacterial targets (e.g., TrmD methyltransferase) to predict binding modes and guide SAR analysis .
    • Example Data Table :
Bacterial StrainMIC (μg/mL)Reference Ligand Interaction
P. aeruginosa12.5Strong H-bond with Asp120
S. aureus25.0Weak π-π stacking

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Strain Variability : Account for differences in microbial strains (e.g., ATCC vs. clinical isolates) and growth conditions .
  • Compound Stability : Assess degradation under assay conditions (e.g., pH, temperature) via HPLC.
  • Target Specificity : Use knock-out bacterial strains or enzyme inhibition assays to confirm mechanism .

Q. What computational approaches are suitable for structure-activity relationship (SAR) analysis?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., bacterial enzymes) .
  • Quantum Mechanical Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • MD Simulations : Run 100-ns trajectories to assess binding stability and conformational changes .

Data-Driven Challenges

Q. How to optimize reaction yields for large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for pyridine ring functionalization) .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .
  • Process Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress in real time.

Q. What are the key considerations for crystallizing this compound?

  • Methodological Answer :

  • Solvent Selection : Use mixed solvents (e.g., ethanol/water) to enhance crystal lattice formation.
  • Temperature Gradients : Slow cooling from 60°C to 4°C to promote nucleation .
  • Additives : Co-crystallize with co-formers (e.g., nicotinamide) to stabilize polymorphs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.